Dimethyl 2-chloroisophthalate
CAS No.: 60047-40-7
Cat. No.: VC7701038
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60047-40-7 |
|---|---|
| Molecular Formula | C10H9ClO4 |
| Molecular Weight | 228.63 |
| IUPAC Name | dimethyl 2-chlorobenzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 |
| Standard InChI Key | GYYDONBDGBHVTE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl |
Introduction
Structural and Chemical Properties
Molecular Identity
Dimethyl 2-chloroisophthalate (hypothetical structure) would have the molecular formula C₁₀H₉ClO₄, derived from isophthalic acid (C₈H₆O₄) through chlorination at the 2-position and esterification with methanol. Its molecular weight would approximate 228.63 g/mol, calculated as follows:
This aligns with analogues like dimethyl isophthalate (C₁₀H₁₀O₄, MW 194.18 g/mol) and dimethyl 5-nitro-isophthalate (C₁₀H₉NO₆, MW 239.18 g/mol) .
Physicochemical Characteristics
While experimental data for dimethyl 2-chloroisophthalate are absent, properties can be extrapolated from related esters:
Synthetic Methodologies
Chlorination Strategies
Chlorination of aromatic esters typically involves electrophilic substitution. For example, dimethyl malonate undergoes chlorination with sulfuryl chloride (SO₂Cl₂) to yield dimethyl 2-chloromalonate . Applying this methodology to dimethyl isophthalate could produce dimethyl 2-chloroisophthalate:
Key parameters include:
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Temperature: 40–60°C to balance reaction rate and side-product formation .
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Solvent: Toluene or chlorobenzene to dissolve reactants and facilitate phase separation .
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Stoichiometry: 1.2–1.5 equivalents of SO₂Cl₂ to ensure complete conversion .
Esterification and Purification
Esterification of 2-chloroisophthalic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) is a plausible route. Post-reaction, purification involves:
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Washing with aqueous base (e.g., 5% Na₂CO₃) to remove unreacted acid .
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Crystallization from toluene or xylene at 0–25°C to isolate the pure ester .
Applications and Derivatives
Pharmaceutical Intermediates
Chlorinated aromatic esters serve as precursors in drug synthesis. For example:
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Methadone Intermediates: Chlorinated isopropylamines derive from similar esters .
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Anticancer Agents: Nitro- and chloro-substituted esters are explored for tumor inhibition .
Polymer Chemistry
Incorporating chlorinated esters into polyesters enhances thermal stability and flame retardancy. For instance, dimethyl 5-nitro-isophthalate improves polymer rigidity .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Achieving precise 2-position chlorination without dichloro byproducts requires optimized conditions .
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Purity: Commercial availability is limited, necessitating in-house synthesis .
Research Opportunities
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